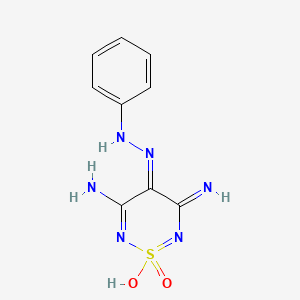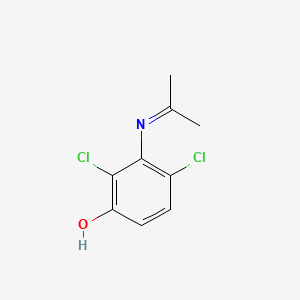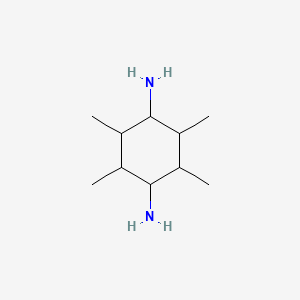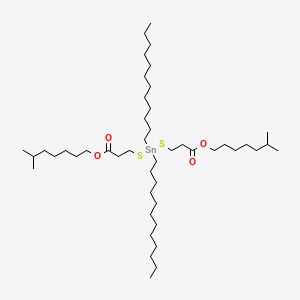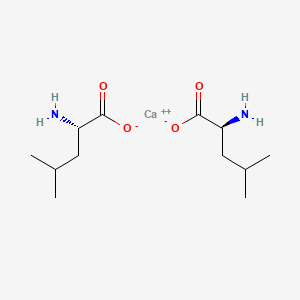
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate involves the esterification of 2,4-dinitrophenol with 1-methylheptyl alcohol and crotonic acid. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is purified through distillation and crystallization .
化学反応の分析
Types of Reactions
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and phenols.
科学的研究の応用
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate has several scientific research applications:
Biology: Studied for its effects on fungal growth and development.
Medicine: Investigated for potential therapeutic applications due to its antifungal properties.
Industry: Widely used in agriculture to control powdery mildew on crops.
作用機序
The mechanism of action of 5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate involves the inhibition of fungal respiration. The compound disrupts the electron transport chain in fungal cells, leading to the production of reactive oxygen species and subsequent cell death. The molecular targets include mitochondrial enzymes involved in respiration .
類似化合物との比較
Similar Compounds
Dinocap: Another dinitrophenol fungicide with similar applications but higher mammalian toxicity.
Sulfur: A traditional fungicide with a different mode of action and lower environmental impact.
Trifloxystrobin: A strobilurin fungicide with a broader spectrum of activity
Uniqueness
5-(1-Methylheptyl)-2,4-dinitrophenyl 2-butenoate is unique due to its reduced environmental impact and lower mammalian toxicity compared to other dinitrophenol fungicides. Its specific isomeric form provides effective control of powdery mildew with minimal adverse effects .
特性
CAS番号 |
71607-43-7 |
|---|---|
分子式 |
C18H24N2O6 |
分子量 |
364.4 g/mol |
IUPAC名 |
(2,4-dinitro-5-octan-2-ylphenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-17(26-18(21)9-5-2)16(20(24)25)12-15(14)19(22)23/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ |
InChIキー |
UNIFEYJRGZNGBP-WEVVVXLNSA-N |
異性体SMILES |
CCCCCCC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C |
正規SMILES |
CCCCCCC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


